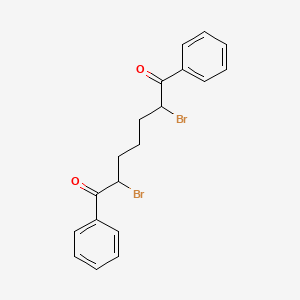
Methyl 7-(5-acetamido-2-methoxyphenyl)-3-oxo-2,4,10-trioxa-7-azaundecan-11-oate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-(5-acetamido-2-methoxyphenyl)-3-oxo-2,4,10-trioxa-7-azaundecan-11-oate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an acetamido group, a methoxyphenyl group, and a trioxa-azaundecan backbone. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
准备方法
The synthesis of Methyl 7-(5-acetamido-2-methoxyphenyl)-3-oxo-2,4,10-trioxa-7-azaundecan-11-oate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the acetamido and methoxyphenyl precursors, followed by their coupling with the trioxa-azaundecan backbone. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to meet the demand for this compound in various applications .
化学反应分析
Methyl 7-(5-acetamido-2-methoxyphenyl)-3-oxo-2,4,10-trioxa-7-azaundecan-11-oate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. .
科学研究应用
Methyl 7-(5-acetamido-2-methoxyphenyl)-3-oxo-2,4,10-trioxa-7-azaundecan-11-oate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of Methyl 7-(5-acetamido-2-methoxyphenyl)-3-oxo-2,4,10-trioxa-7-azaundecan-11-oate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s effects on mitochondrial respiration and ATP production have been studied, showing its potential to regulate hypoxia-inducible factors and other cellular pathways .
相似化合物的比较
Methyl 7-(5-acetamido-2-methoxyphenyl)-3-oxo-2,4,10-trioxa-7-azaundecan-11-oate can be compared with similar compounds such as:
- N-(5-acetamido-2-methoxyphenyl)-N-methylglycine ethyl ester
- N-[(5-acetamido-2-methoxyphenyl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
- N-(5-Acetamido-2-methoxyphenyl)-N2-[®-(4-methylphenyl)(phenyl)methyl]glycinamide These compounds share structural similarities but differ in their specific functional groups and molecular backbones, which contribute to their unique properties and applications .
属性
CAS 编号 |
23422-31-3 |
|---|---|
分子式 |
C17H24N2O8 |
分子量 |
384.4 g/mol |
IUPAC 名称 |
2-[5-acetamido-2-methoxy-N-(2-methoxycarbonyloxyethyl)anilino]ethyl methyl carbonate |
InChI |
InChI=1S/C17H24N2O8/c1-12(20)18-13-5-6-15(23-2)14(11-13)19(7-9-26-16(21)24-3)8-10-27-17(22)25-4/h5-6,11H,7-10H2,1-4H3,(H,18,20) |
InChI 键 |
FFJABVUGEBUVTI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)N(CCOC(=O)OC)CCOC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13755617.png)
![N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate](/img/structure/B13755621.png)
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-](/img/structure/B13755622.png)


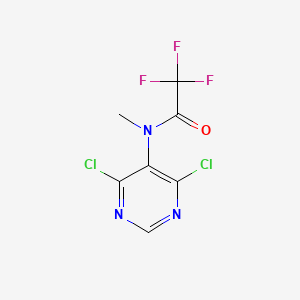
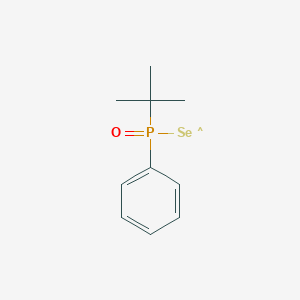
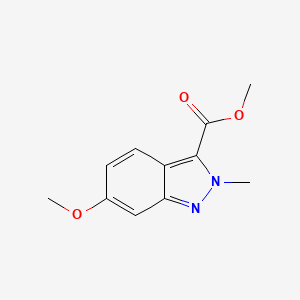
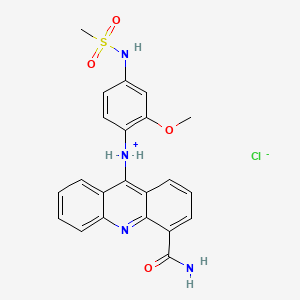
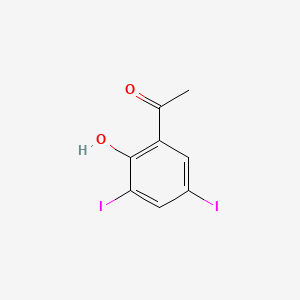
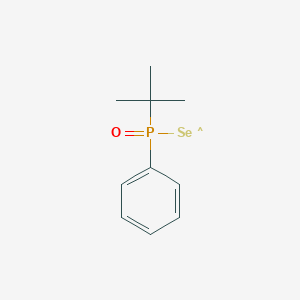
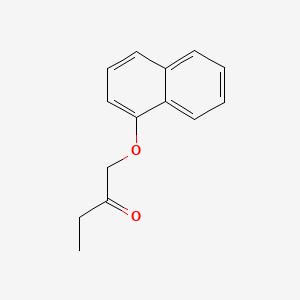
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)
